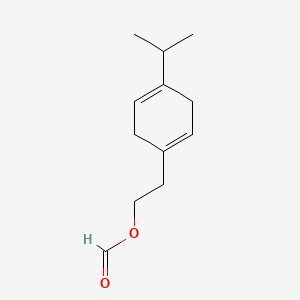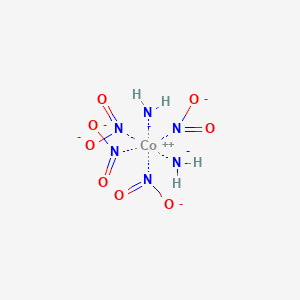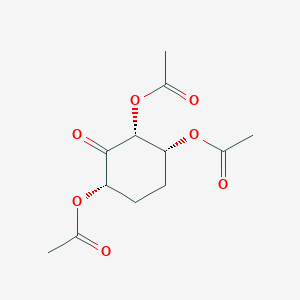
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with three acetate groups and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate typically involves the acetylation of a cyclohexane derivative. One common method is the reaction of cyclohexane-1,2,4-triol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetate groups can be hydrolyzed to release acetic acid, which can participate in various biochemical pathways. The ketone group can also undergo redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Cyclohexane-1,2,4-triol: The precursor to (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate.
Cyclohexane-1,2,4-triyl triacetate: A similar compound without the ketone group.
Cyclohexane-1,2,4-trione: A compound with three ketone groups instead of acetate groups.
Uniqueness
This compound is unique due to its combination of acetate and ketone functional groups, which confer distinct chemical reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its interactions and properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
924886-58-8 |
|---|---|
分子式 |
C12H16O7 |
分子量 |
272.25 g/mol |
IUPAC名 |
[(1R,2R,4S)-2,4-diacetyloxy-3-oxocyclohexyl] acetate |
InChI |
InChI=1S/C12H16O7/c1-6(13)17-9-4-5-10(18-7(2)14)12(11(9)16)19-8(3)15/h9-10,12H,4-5H2,1-3H3/t9-,10+,12+/m0/s1 |
InChIキー |
RDXNUQAOYVWYCL-HOSYDEDBSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CC[C@@H](C(=O)[C@@H]1OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1CCC(C(=O)C1OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


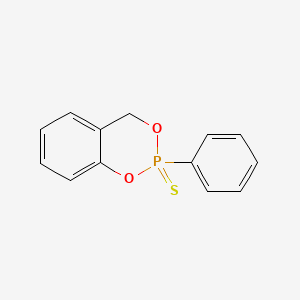
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
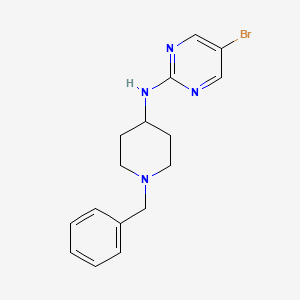

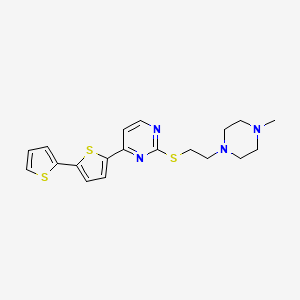

![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)

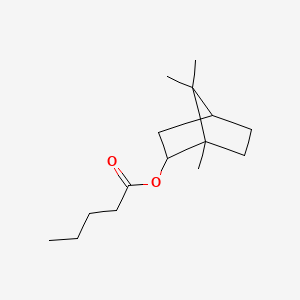
![Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate](/img/structure/B14163567.png)
